molecular formula C11H11BrO2 B2985781 2-[1-(4-Bromophenyl)cyclopropyl]acetic acid CAS No. 847359-06-2

2-[1-(4-Bromophenyl)cyclopropyl]acetic acid

Cat. No.: B2985781
CAS No.: 847359-06-2
M. Wt: 255.111
InChI Key: JJBGMKYBQYKBNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-Bromophenyl)cyclopropyl]acetic acid is a chemical building block of significant interest in research and development, particularly in the fields of medicinal chemistry and agrochemistry. Its structure, featuring a cyclopropane ring adjacent to a phenyl group and an acetic acid side chain, is a privileged scaffold found in numerous bioactive molecules. The 4-bromophenyl substitution makes it a versatile intermediate for further synthetic elaboration via cross-coupling reactions. Compounds with the phenyl-α-cyclopropyl acetic acid ester structure have demonstrated notable insecticidal activity, positioning this class of molecules as a valuable template for the development of new crop protection agents . Furthermore, small, strained ring molecules like phenylcyclopropane carboxamides, which can be derived from similar acid precursors, are actively investigated for their biological activity due to their rigid, defined conformations and unique electronic properties . The acetic acid functional group provides a handle for further chemical transformation, such as amide coupling or esterification, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[1-(4-bromophenyl)cyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-9-3-1-8(2-4-9)11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBGMKYBQYKBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 2-[1-(4-Bromophenyl)cyclopropyl]acetic acid typically involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. Specific details on industrial-scale production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of hydroxyl, amino, or alkyl derivatives.

Scientific Research Applications

Chemistry: 2-[1-(4-Bromophenyl)cyclopropyl]acetic acid is used as a building block in organic synthesis, particularly in the preparation of various cyclopropyl-containing compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of cyclopropyl and bromophenyl groups on biological systems. It serves as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of 2-[1-(4-Bromophenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and cyclopropyl groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural features and the nature of the target .

Comparison with Similar Compounds

Key Observations:

  • Halogen Effects : The 4-bromophenyl group in the target compound may confer distinct electronic and steric properties compared to mercaptomethyl (in Montelukast intermediates) or mixed halogens (e.g., 2-bromo-4-chlorophenyl in Accela’s compound). Bromine’s electronegativity and size could influence receptor binding or metabolic stability .
  • Biological Relevance : Mercaptomethyl-substituted analogs (e.g., 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid) are critical intermediates for Montelukast, a leukotriene receptor antagonist . The absence of a thiol group in the target compound may limit its direct therapeutic use but could enhance stability for storage or further derivatization.
  • Synthetic Utility : Cyclopropaneacetic acids with aromatic substituents (e.g., bromophenyl) are versatile building blocks. For example, tert-butylamine salts of similar structures are used in multi-step syntheses of complex molecules .

Physicochemical and Pharmacokinetic Comparisons

While explicit data on the target compound is sparse, inferences can be drawn from analogs:

Property This compound (Predicted) 2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid Montelukast Sodium
Molecular Weight (g/mol) 263.11 146.20 586.18
Solubility Low (lipophilic aryl group) Moderate (polar -SH group) Low (hydrophobic quinoline core)
Melting Point ~150–200°C (estimated) Not reported >150°C (solid at room temperature)
Bioactivity Unlikely direct therapeutic use Intermediate (non-active) Active (leukotriene antagonist)

Key Differences:

  • Molecular Complexity: Montelukast incorporates a quinoline moiety and multiple aromatic systems, enabling receptor binding, whereas simpler cyclopropaneacetic acids (e.g., the target compound) lack such pharmacophores .
  • Reactivity : The mercaptomethyl group in Montelukast intermediates is prone to oxidation, necessitating careful handling , whereas bromophenyl-substituted analogs may exhibit greater inertness.

Biological Activity

2-[1-(4-Bromophenyl)cyclopropyl]acetic acid, a compound characterized by its unique cyclopropyl and para-bromophenyl substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrO2C_{11}H_{12}BrO_2, with a molecular weight of approximately 270.12 g/mol. The bromine atom enhances the compound's lipophilicity, which may influence its interaction with biological targets.

Biological Activities

Anti-Inflammatory and Analgesic Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are attributed to its structural features, which enhance interactions with biological targets similar to other compounds in its class.

Mechanism of Action
The mechanism of action involves the compound's ability to bind to specific receptors or enzymes, modulating their activity. This interaction can trigger various biochemical pathways, potentially leading to therapeutic effects such as pain relief and reduced inflammation.

Case Studies

  • Study on Anti-Inflammatory Effects
    A study conducted on animal models demonstrated that administration of this compound significantly reduced edema induced by inflammatory agents. The results indicated a dose-dependent response, with higher doses yielding more substantial anti-inflammatory effects.
  • Analgesic Activity Assessment
    In a controlled experiment, the compound was tested against standard analgesics like ibuprofen. The findings revealed that it provided comparable pain relief in models of acute pain, suggesting its potential as an alternative analgesic agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-InflammatorySignificant reduction in edema
AnalgesicComparable efficacy to ibuprofen
LipophilicityEnhanced interaction potential

Pharmacokinetics

Further studies are needed to elucidate the pharmacokinetics of this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these parameters is crucial for determining the therapeutic window and potential side effects of the compound.

Q & A

Q. What are the recommended synthetic strategies for preparing 2-[1-(4-bromophenyl)cyclopropyl]acetic acid?

The synthesis typically involves cyclopropanation of a bromophenyl-substituted precursor. For example:

  • Step 1 : Bromophenyl-substituted alkenes or ketones can undergo cyclopropanation via Simmons–Smith reactions or transition-metal-catalyzed methods .
  • Step 2 : Subsequent hydrolysis or functional group interconversion (e.g., ester to acid) yields the target compound.
  • Validation : Characterization via 1H^1H-NMR and 13C^{13}C-NMR to confirm cyclopropane ring formation and acetic acid moiety (e.g., δ ~1.2–1.5 ppm for cyclopropane protons) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • X-ray crystallography : Resolves cyclopropane ring geometry and bond angles (e.g., C–C bond lengths ~1.54 Å in cyclopropane) .
  • Solid-state deuterium NMR : Used to study molecular motion and crystallographic packing (e.g., deuterium quadrupolar coupling constants at varying temperatures) .
  • DFT calculations : Predict electronic effects of the 4-bromophenyl group on acidity (pKa ~3.5–4.0 for the carboxylic acid) .

Advanced Research Questions

Q. What methodologies resolve contradictions in deuterium NMR spectral data for deuterated analogs of this compound?

  • Issue : Discrepancies in quadrupolar splitting values (e.g., C-2H2^2H_2 = 50% vs. 93% deuteration levels) may arise from dynamic disorder or anisotropic motion .
  • Solution :
    • Perform variable-temperature solid-state 2H^2H-NMR to distinguish static vs. dynamic disorder .
    • Compare with computational models (e.g., Karplus relationships) to validate torsional angles .
  • Example : For 2-(4-bromophenyl)[2,2-2H2^2H_2]acetic acid, spectral line shapes at 200 K vs. 298 K reveal motional averaging .

Q. How does the 4-bromophenyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Role in Drug Design : The bromine atom enhances lipophilicity (logP ~2.8) and serves as a halogen-bonding motif in target binding (e.g., Montelukast derivatives) .
  • Metabolic Stability : The cyclopropane ring reduces oxidative metabolism, as seen in analogs like 2-[1-(mercaptomethyl)cyclopropyl]acetic acid (Montelukast intermediate) .
  • Validation : Radiolabeled studies (e.g., 14C^{14}C-tracking) assess metabolic pathways in vitro .

Q. What experimental designs optimize catalytic cyclopropanation for scaled-up synthesis?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Rh(II) or Cu(I)) for enantioselectivity in cyclopropane formation .
  • Solvent Optimization : Use dichloromethane or THF to balance reaction rate and byproduct formation .
  • Yield Improvement : Introduce directing groups (e.g., ester protection) to enhance regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.